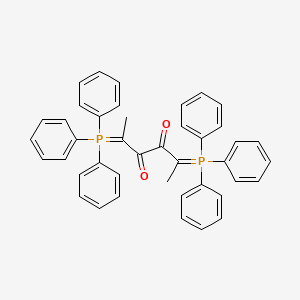

3,4-Hexanedione, 2,5-bis(triphenylphosphoranylidene)-

Description

3,4-Hexanedione, 2,5-bis(triphenylphosphoranylidene)- is a diketone derivative functionalized with two triphenylphosphoranylidene groups at positions 2 and 3. These groups are electron-withdrawing and sterically bulky, influencing the compound’s reactivity in organophosphorus chemistry, particularly in Wittig-type reactions for alkene synthesis. The diketone backbone (3,4-hexanedione) provides a conjugated system that stabilizes intermediates, while the phosphoranylidene substituents enable nucleophilic attack at carbonyl groups .

Properties

CAS No. |

101305-44-6 |

|---|---|

Molecular Formula |

C42H36O2P2 |

Molecular Weight |

634.7 g/mol |

IUPAC Name |

2,5-bis(triphenyl-λ5-phosphanylidene)hexane-3,4-dione |

InChI |

InChI=1S/C42H36O2P2/c1-33(45(35-21-9-3-10-22-35,36-23-11-4-12-24-36)37-25-13-5-14-26-37)41(43)42(44)34(2)46(38-27-15-6-16-28-38,39-29-17-7-18-30-39)40-31-19-8-20-32-40/h3-32H,1-2H3 |

InChI Key |

GSUVPPCKGSCVDJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C(=O)C(=P(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)C |

Origin of Product |

United States |

Preparation Methods

Fundamental Reaction Pathways for Phosphoranylidene Incorporation

Wittig Reaction Mechanism and Ylide Preparation

The synthesis of 3,4-hexanedione, 2,5-bis(triphenylphosphoranylidene)- primarily relies on the double Wittig reaction between 3,4-hexanedione and triphenylphosphonium ylides. This process involves two sequential nucleophilic additions of ylides to the diketone’s carbonyl groups, followed by elimination to form the final bis(phosphoranylidene) structure.

The ylide precursor, typically a triphenylphosphonium salt, undergoes deprotonation using strong bases such as n-butyllithium. For instance, the reaction of triphenylphosphine with alkyl halides in tetrahydrofuran (THF) at −78°C generates the requisite phosphonium intermediate. Deprotonation at −50°C produces the active ylide species, which subsequently reacts with 3,4-hexanedione.

Critical Parameters :

- Base Selection : n-Butyllithium (1.6 M in hexane) provides optimal deprotonation efficiency compared to alternatives like lithium diisopropylamide.

- Temperature Control : Maintaining temperatures below −15°C during ylide formation prevents premature decomposition.

- Solvent Compatibility : THF facilitates ylide stability, while dichloromethane (DCM) aids in product precipitation during workup.

Synthetic Protocols for 3,4-Hexanedione, 2,5-Bis(triphenylphosphoranylidene)-

Standard Two-Step Wittig Procedure

Step 1: Ylide Generation

A solution of triphenylphosphine (8.80 mmol) in DCM reacts with hydroxylamine-O-sulfonic acid (8.80 mmol) in methanol under nitrogen, yielding amino(triphenyl)phosphonium chloride. Subsequent treatment with n-butyllithium (2.64 mmol) in THF at −50°C generates the reactive ylide.

Step 2: Diketone Coupling

The ylide solution is added dropwise to 3,4-hexanedione (1.2 mmol) in THF at −15°C. After stirring overnight at room temperature, the reaction is quenched with water, extracted into DCM, and purified via precipitation in hexane.

Performance Metrics :

Precursor Synthesis: Routes to 3,4-Hexanedione

Ozonolysis of 4-Hydroxy-3-hexanone

The diketone precursor 3,4-hexanedione is efficiently prepared via ozonolysis of 4-hydroxy-3-hexanone in aqueous acetic acid at 5–15°C. Key advantages include:

- Catalytic System : Water acts as both solvent and catalyst, while acetic acid enhances ozone solubility.

- Environmental Compatibility : The process generates minimal waste, with sodium bisulfite neutralizing residual ozone.

Optimized Conditions :

Reaction Optimization and Byproduct Management

Analytical Characterization and Validation

Spectroscopic Confirmation

- $$^{1}$$H NMR : Aromatic protons from triphenylphosphine groups appear as broad multiplet signals at δ = 7.40–6.80 ppm, while alkyl chains resonate at δ = 2.20–1.16 ppm.

- $$^{31}$$P NMR : The bis(phosphoranylidene) moiety produces a characteristic singlet at δ = 35.7 ppm, confirming successful ylide incorporation.

Industrial-Scale Considerations and Challenges

Cost-Benefit Analysis of Ozonolysis vs. Pyruvaldehyde Routes

While ozonolysis offers higher yields, its reliance on ozone generators increases capital costs. Batch processing with pyruvaldehyde may be preferable for small-scale production despite lower efficiency.

Waste Stream Management

Sodium bisulfite quenching generates sulfate byproducts requiring neutralization. Recent proposals suggest catalytic ozone decomposition systems to eliminate this step.

Chemical Reactions Analysis

Types of Reactions

3,4-Hexanedione, 2,5-bis(triphenylphosphoranylidene)- undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: It can be reduced to form simpler compounds, often involving the cleavage of the triphenylphosphoranylidene groups.

Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the stability of the compound.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

3,4-Hexanedione, 2,5-bis(triphenylphosphoranylidene)- has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is used in the development of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 3,4-Hexanedione, 2,5-bis(triphenylphosphoranylidene)- involves its interaction with specific molecular targets and pathways. The triphenylphosphoranylidene groups play a crucial role in its reactivity and binding properties. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

2,5-Hexanedione, 1,6-Bis(triphenylphosphoranylidene)

- Structure : Phosphoranylidene groups at positions 1 and 6 of 2,5-hexanedione.

- Reactivity : The 1,6-substitution creates a linear arrangement of reactive sites, favoring intramolecular cyclization or intermolecular cross-coupling. This contrasts with the 2,5-substitution in the target compound, where steric hindrance between the bulky phosphoranylidene groups may reduce reactivity in certain reactions .

- Applications : Primarily used in tandem Wittig reactions to generate conjugated dienes. The linear structure facilitates controlled polymerization in materials science.

2,6-Heptanedione, 1,7-Bis(triphenylphosphoranylidene)

- Structure : Longer carbon chain (heptanedione) with phosphoranylidene groups at positions 1 and 5.

- Reactivity: The extended chain reduces steric strain between substituents, enhancing solubility in nonpolar solvents. This contrasts with the target compound’s shorter chain, which may limit solubility but improve stability in polar environments.

- Applications : Effective in synthesizing macrocyclic compounds due to its flexibility and reduced steric constraints .

2,5-Hexanedione (Unsubstituted)

- Structure : Simple diketone without phosphoranylidene groups.

- Toxicity : Metabolized to 2,5-hexanedione, a neurotoxic γ-diketone causing axonal atrophy via adduction to neurofilament proteins . The absence of phosphoranylidene groups in this compound allows metabolic activation, unlike the target compound, where these groups may block metabolic pathways .

Key Research Findings

Reactivity and Stereochemical Considerations

- The 2,5-phosphoranylidene substitution in 3,4-hexanedione creates a rigid, planar structure, as evidenced by NMR studies of similar compounds (e.g., vicinal coupling constants in phenylphenalenones) . This rigidity may hinder rotation around the diketone axis, influencing regioselectivity in reactions.

- In contrast, 1,6-substituted analogs exhibit greater conformational flexibility, enabling diverse reaction pathways (e.g., cycloadditions with azides, as seen in ) .

Metabolic and Toxicological Profiles

- While unsubstituted 2,5-hexanedione is neurotoxic, the phosphoranylidene groups in the target compound likely prevent metabolism to toxic γ-diketones. This hypothesis aligns with studies showing that substituents like methoxy groups in phenylphenalenones alter bioactivity .

Data Tables

Table 1: Structural and Functional Comparison

Table 2: NMR Data Comparison (Selected Compounds)

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 3,4-Hexanedione derivatives with bis(triphenylphosphoranylidene) groups, and what key reagents are involved?

- Methodological Answer : The compound is synthesized via reactions involving organophosphorus reagents and azide-containing precursors. For example, triphenylphosphine reacts with azidobenzylidene derivatives under controlled conditions (e.g., 0°C in tetrahydrofuran) to form phosphoranylidene intermediates. Key steps include stoichiometric control (e.g., 3 mol equivalents of triphenylphosphine) and isolation of products via chromatographic techniques. Reaction mechanisms often involve Staudinger-type transformations or cycloadditions, with structural confirmation via spectroscopic methods .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing 3,4-Hexanedione derivatives with bis(ylide) groups?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : and NMR are used to confirm the integration of ylide protons and aromatic substituents. NMR is essential for tracking phosphorus-containing intermediates.

- Infrared (IR) Spectroscopy : Identifies carbonyl stretching frequencies (1650–1750 cm) and azide/ylide functional groups.

- X-ray Crystallography : Resolves spatial arrangements of bis(triphenylphosphoranylidene) groups and confirms stereoelectronic effects. Example protocols are detailed in crystallographic studies of analogous phosphoranylidene compounds .

Advanced Research Questions

Q. How do the electronic properties of bis(triphenylphosphoranylidene) groups influence reaction pathways in cross-coupling or cycloaddition reactions?

- Methodological Answer : The ylide groups act as electron-withdrawing ligands, modulating the electron density of the diketone backbone. This enhances reactivity in [3+2] cycloadditions with azides or alkenes. Computational studies (e.g., DFT calculations) can quantify charge distribution and predict regioselectivity. Experimental validation involves comparing reaction outcomes with substituted analogs (e.g., electron-donating vs. withdrawing groups) .

Q. What computational strategies are employed to model the electronic structure and reactivity of 3,4-Hexanedione bis(ylide) derivatives?

- Methodological Answer :

- Quantum Chemical Calculations : Use density functional theory (DFT) to optimize geometries and calculate frontier molecular orbitals (HOMO/LUMO). Software like Gaussian or ORCA is standard.

- Reaction Path Search : Algorithms (e.g., GRRM) identify transition states and intermediates.

- Machine Learning : Train models on existing reaction datasets to predict optimal conditions (e.g., solvent, temperature) for new transformations. ICReDD’s integrated computational-experimental workflows exemplify this approach .

Q. How can factorial design and statistical optimization improve reaction yields for bis(phosphoranylidene) compounds?

- Methodological Answer :

- Design of Experiments (DoE) : Use full or fractional factorial designs to screen variables (e.g., temperature, catalyst loading, solvent polarity). Response surface methodology (RSM) refines optimal conditions.

- Data Analysis : Apply ANOVA to identify significant factors and interactions. For example, a 2 factorial design might reveal that temperature and solvent polarity dominate yield variance. Case studies in phosphoranylidene chemistry highlight reduced trial-and-error experimentation .

Q. How should researchers address contradictions in spectroscopic data during synthesis or characterization?

- Methodological Answer :

- Multi-Technique Validation : Cross-check NMR, IR, and mass spectrometry data. For unresolved peaks, employ 2D NMR (e.g., COSY, HSQC) or high-resolution MS.

- Crystallographic Clarification : If spectral ambiguities persist (e.g., tautomerism), grow single crystals for X-ray diffraction.

- Reaction Monitoring : Use in-situ techniques (e.g., ReactIR) to track intermediate formation and rule out side products. Documented discrepancies in azide-ylide reactions emphasize the need for iterative validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.